![molecular formula C20H26FN3O4 B2408638 Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate CAS No. 2361584-02-1](/img/structure/B2408638.png)
Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate is a complex organic compound with a versatile profile in chemical research. It has a piperidine backbone with various functional groups that impart unique properties, making it significant in several scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate involves multiple steps:
Formation of the piperidine core: : Starting with a suitable piperidine precursor, the initial step involves the synthesis of the piperidine ring through reactions like reductive amination or cyclization.
Introduction of functional groups: : Using reagents such as tert-butyl chloroformate and other electrophilic agents, the functional groups are strategically added.
Final coupling and purification: : The compound undergoes final coupling reactions with specific amines or other nucleophiles, followed by purification using chromatography.
Industrial Production Methods
Industrially, the compound is synthesized using scalable and cost-efficient methods. These might include flow chemistry techniques, which allow for continuous production and better control over reaction conditions. Additionally, the use of automated synthesizers ensures high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions with agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions with reducing agents like lithium aluminum hydride can transform certain functional groups into their reduced forms.
Substitution: : Various nucleophiles can substitute the tert-butyl or other groups, altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, under controlled pH and temperature conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride in solvents like tetrahydrofuran.
Substitution: : Nucleophiles such as amines, thiols, and alcohols under conditions that favor nucleophilic substitution.
Major Products
The major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs that can be further studied for their unique properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactive sites allow for diverse chemical modifications.
Biology
In biological research, it serves as a model compound for studying enzyme interactions and binding affinities. The presence of fluorine and other functional groups makes it a candidate for fluorine-18 radiolabeling in PET imaging.
Medicine
Medically, it is explored for its potential in drug development, particularly in targeting specific receptors or enzymes in disease pathways. Its structural features make it a prototype for designing inhibitors.
Industry
In the industrial domain, it's used in materials science for developing advanced polymers and coatings, owing to its stability and reactivity.
Wirkmechanismus
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. The presence of the fluoro and carbamoyl groups enhances its binding affinity and specificity. It can modulate biochemical pathways by inhibiting or activating enzymes, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(1S)-2-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxoethyl]piperidine-4-carboxamide
(S)-4-Amino-N-(4-fluorophenyl)-2-(tert-butoxycarbonyl)piperidine-1-carboxamide
N-(tert-Butyl)-3-[[(4-fluorophenyl)carbamoyl]amino]piperidine-1-carboxylate
Uniqueness
Compared to these similar compounds, Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate stands out due to its specific functional group arrangement, which imparts unique chemical reactivity and binding properties. This makes it highly valuable in specialized research and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O4/c1-5-17(25)23-16-11-14(8-9-15(16)21)22-18(26)13-7-6-10-24(12-13)19(27)28-20(2,3)4/h5,8-9,11,13H,1,6-7,10,12H2,2-4H3,(H,22,26)(H,23,25)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVBHSCYWYSWER-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2408555.png)
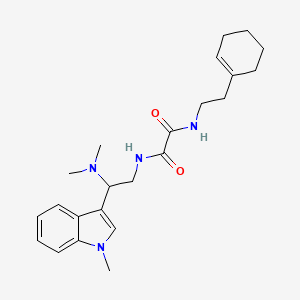

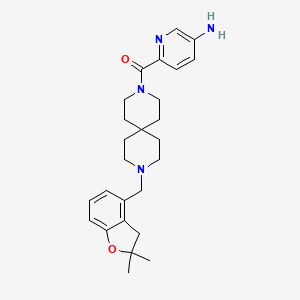
![N-(3-chloro-4-methylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2408563.png)
![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2408564.png)
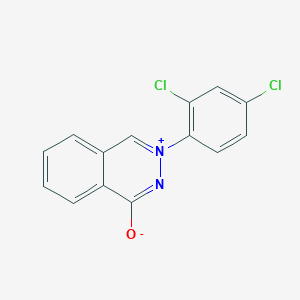
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2408570.png)
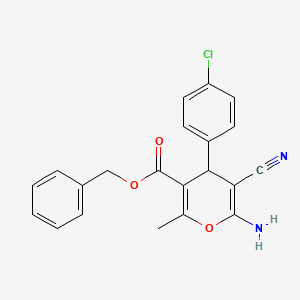
![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2408573.png)
![N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide](/img/structure/B2408574.png)
![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2408575.png)
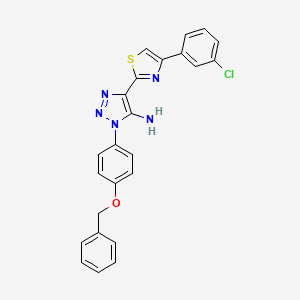
![2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2408578.png)
